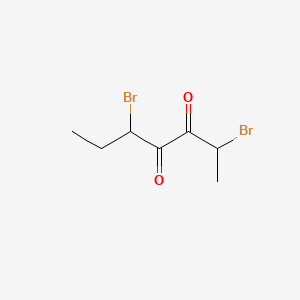
3,4-Heptanedione, 2,5-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Heptanedione, 2,5-dibromo- is an organic compound that belongs to the class of β-diketones. This compound is characterized by the presence of two bromine atoms attached to the carbon atoms at positions 2 and 5 of the heptanedione chain. It is a colorless to pale yellow liquid with a distinct odor. The compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Heptanedione, 2,5-dibromo- can be achieved through the dibromination of 3,4-heptanedione. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,4-Heptanedione, 2,5-dibromo- may involve the use of more efficient and scalable methods. One such method includes the use of bromine and a suitable catalyst to facilitate the reaction. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Heptanedione, 2,5-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding diol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Heptanedione, 2,5-dibromo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,4-Heptanedione, 2,5-dibromo- involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Heptanedione, 2,5-dichloro-: Similar structure but with chlorine atoms instead of bromine.
3,4-Heptanedione, 2,5-diiodo-: Similar structure but with iodine atoms instead of bromine.
3,4-Heptanedione, 2,5-difluoro-: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3,4-Heptanedione, 2,5-dibromo- is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. The bromine atoms also influence the compound’s physical properties, such as boiling point and solubility.
Eigenschaften
CAS-Nummer |
73920-09-9 |
|---|---|
Molekularformel |
C7H10Br2O2 |
Molekulargewicht |
285.96 g/mol |
IUPAC-Name |
2,5-dibromoheptane-3,4-dione |
InChI |
InChI=1S/C7H10Br2O2/c1-3-5(9)7(11)6(10)4(2)8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
JMCREGBSVBFMCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C(=O)C(C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


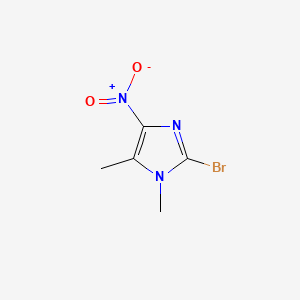

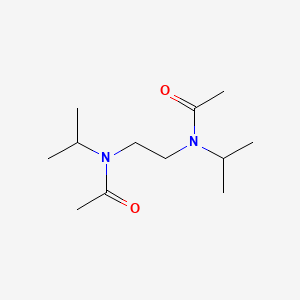
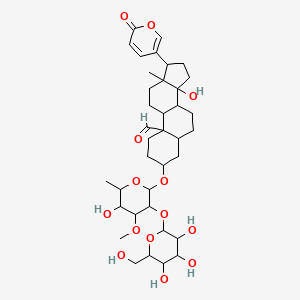



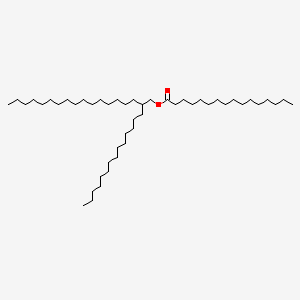

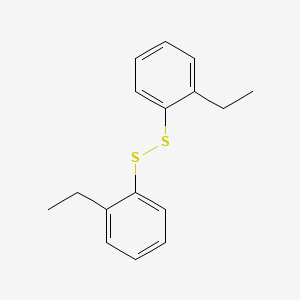

![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)

